4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine

Description

Chemical Structure and Properties

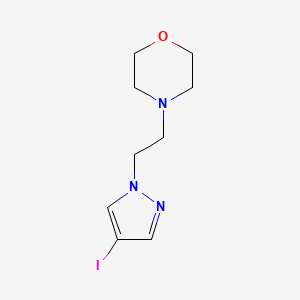

4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine (CAS: 879488-16-1) is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, linked via an ethyl group to a morpholine moiety. Its molecular formula is C₉H₁₄IN₃O, with a molecular weight of 323.13 g/mol. The compound is typically provided at ≥97% purity and is used as a synthetic intermediate in medicinal chemistry and drug discovery .

Synthesis and Applications

The synthesis involves nucleophilic substitution reactions, as demonstrated for structurally analogous compounds in . For example, 4-(2-chloroethyl)morpholine reacts with pyrazole derivatives bearing boronic esters or halogens under basic conditions to form the ethyl-linked morpholine-pyrazole scaffold . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules, particularly in kinase inhibitor development .

Properties

IUPAC Name |

4-[2-(4-iodopyrazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14IN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEXBLPGEKTFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine typically involves the following steps:

Formation of 4-Iodo-1H-pyrazole: This can be achieved by iodinating pyrazole using iodine and an oxidizing agent.

Preparation of Morpholine Derivative: Morpholine can be reacted with ethyl chloride to form 2-(morpholin-4-yl)ethyl chloride.

Coupling Reaction: The iodinated pyrazole is then coupled with the morpholine derivative using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

Reduction: The iodine atom can be reduced to form iodide or other lower oxidation state iodine compounds.

Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as ammonia, alcohols, or halides, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Iodate, periodate, and other iodine oxoacids.

Reduction Products: Iodide and other lower oxidation state iodine compounds.

Substitution Products: Amine derivatives, alcohol derivatives, and halide derivatives.

Scientific Research Applications

4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in biological studies to investigate the role of iodine in biological systems and its potential as a biomarker.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological context and the specific disease or condition being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, linkers, or heterocyclic systems. Key differences in reactivity, biological activity, and synthetic applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects :

- The iodo group in 879488-16-1 provides unique reactivity for metal-catalyzed cross-couplings, unlike the boronic ester in compound 28 () or unsubstituted pyrazole in 1546324-71-3 .

- Morpholine’s role : Present in all analogs, it improves aqueous solubility and modulates pharmacokinetics through hydrogen bonding .

Linker Modifications :

- Ethyl linkers (as in 879488-16-1) favor rigidity, while oxyethyl () or pyrimidine-ethyl () linkers introduce flexibility or additional hydrogen-bonding sites .

Biological Relevance :

- Pyrazole-iodo derivatives are pivotal in kinase inhibitor design (e.g., CDK2 in ), whereas pyrimidine analogs () target microbial enzymes .

Synthetic Utility :

Biological Activity

The compound 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a morpholine ring connected to a pyrazole moiety via an ethylene bridge, with an iodine substituent on the pyrazole. This configuration may influence its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain triarylpyrazole derivatives demonstrate potent antiproliferative effects against a variety of cancer cell lines. The inhibition percentages were notably high at concentrations around 10 μM, with some compounds achieving IC50 values in the submicromolar range .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| 4-(Iodo-Pyrazole) | HeLa | 0.26 | 97.72 |

| 4-(Iodo-Pyrazole) | CaCo-2 | 0.38 | 99.17 |

| Reference Drug | Sorafenib | - | - |

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives has been documented in various studies. Compounds similar to this compound have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are crucial targets in inflammation management . The presence of the iodine atom may enhance the interaction with these targets.

Table 2: Anti-inflammatory Activity

| Compound | Target | IC50 (μM) |

|---|---|---|

| 4-(Iodo-Pyrazole) | COX-1 | 0.24 |

| 4-(Iodo-Pyrazole) | COX-2 | 0.20 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Pyrazole derivatives are known to exhibit both antibacterial and antifungal activities. In particular, studies have indicated that certain pyrazole-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| 4-(Iodo-Pyrazole) | S. aureus | 0.0039 |

| 4-(Iodo-Pyrazole) | E. coli | 0.025 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various pyrazole derivatives against a panel of cancer cell lines, including HeLa and CaCo-2. The compound exhibited remarkable cytotoxicity, leading to further investigations into its mechanism of action, which appears to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of morpholine derivatives in a rat model of arthritis. The results indicated that treatment with the compound significantly reduced inflammatory markers and joint swelling, supporting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazole intermediate can be alkylated with a morpholine-containing ethyl bromide derivative. Key steps include:

- Reaction Solvents : Dichloromethane (DCM) or ethanol, often under reflux (e.g., 25–30 hours in xylene for analogous reactions) .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol/methanol to achieve ≥97% purity .

- Critical Parameters : Temperature control (–20 to –15°C for diazomethane reactions) and stoichiometric ratios of intermediates (e.g., 1:1 molar ratio of pyrazole to alkylating agent) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the morpholine ethyl bridge (δ ~2.5–3.5 ppm for N-CH-CH-N) and pyrazole ring protons (δ ~7.5–8.5 ppm for aromatic protons) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 336.03 for CHINO) .

- Elemental Analysis : Validate iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How does the iodine substituent at the pyrazole 4-position influence pharmacological activity compared to non-halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The iodine atom enhances lipophilicity and modulates sigma receptor binding (e.g., σ1/σ2 affinity) due to its electron-withdrawing and steric effects. Compare IC values of iodinated vs. chloro/fluoro analogs in receptor-binding assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze halogen bonding interactions with receptor pockets, referencing crystallographic data from related morpholine-pyrazole hybrids .

- Biological Validation : Test in vitro cytotoxicity (e.g., HeLa cells) and compare with non-iodinated derivatives to assess selectivity .

Q. What strategies resolve discrepancies in reported biological activities of morpholine-pyrazole hybrids?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability Testing : Evaluate cytochrome P450 (CYP) inhibition profiles to identify off-target effects that may skew activity data .

- Cross-Study Comparison : Reanalyze datasets using multivariate statistics (e.g., PCA) to isolate structural determinants (e.g., iodine substitution vs. morpholine ring conformation) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETlab to estimate logP (predicted ~2.1), blood-brain barrier permeability, and CYP2D6 inhibition risk .

- Solubility Optimization : Apply COSMO-RS simulations to identify co-solvents (e.g., PEG-400) that enhance aqueous solubility without altering stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in receptor-binding assays involving this compound?

- Methodological Answer :

- Source Identification : Check for assay interference (e.g., fluorescence quenching by iodine in FLIPR assays) .

- Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) or radioligand displacement (e.g., H-DTG for sigma receptors) .

- Batch Variability : Compare synthetic batches via HPLC-MS to rule out impurities (e.g., deiodinated byproducts) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s antimicrobial activity?

- Methodological Answer :

- Positive Controls : Use ciprofloxacin (bacteria) or fluconazole (fungi) to benchmark MIC values .

- Solvent Controls : Include DMSO (≤1% v/v) to exclude vehicle toxicity .

- Resistance Testing : Perform serial passage experiments to monitor mutation rates in Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.